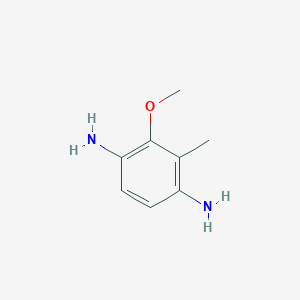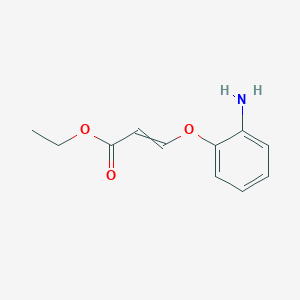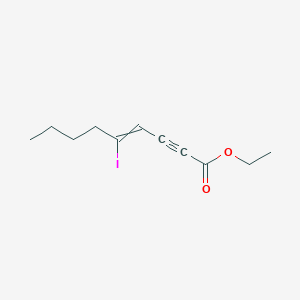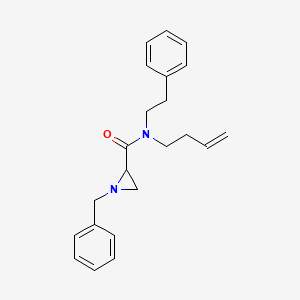
1-Benzyl-N-(but-3-en-1-yl)-N-(2-phenylethyl)aziridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-N-(but-3-en-1-yl)-N-(2-phenylethyl)aziridine-2-carboxamide is a synthetic organic compound that belongs to the class of aziridines Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which makes them highly reactive and useful intermediates in organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-N-(but-3-en-1-yl)-N-(2-phenylethyl)aziridine-2-carboxamide typically involves the following steps:
Formation of the Aziridine Ring: This can be achieved through the reaction of an appropriate amine with an epoxide or a halohydrin under basic conditions.
Introduction of Substituents: The benzyl, but-3-en-1-yl, and 2-phenylethyl groups can be introduced through nucleophilic substitution reactions or via the use of protecting groups followed by deprotection.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and temperature control to ensure efficient synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1-Benzyl-N-(but-3-en-1-yl)-N-(2-phenylethyl)aziridine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a reactive intermediate in organic synthesis, it can be used to construct more complex molecules.
Biology: Its reactivity may be exploited in the development of bioactive compounds or as a tool in biochemical studies.
Industry: Use in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Benzyl-N-(but-3-en-1-yl)-N-(2-phenylethyl)aziridine-2-carboxamide involves its interaction with molecular targets through its reactive aziridine ring. The strained ring structure makes it highly reactive, allowing it to form covalent bonds with nucleophiles such as proteins, DNA, or other biomolecules. This reactivity can lead to the modulation of biological pathways and the exertion of its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridine-2-carboxamide: A simpler analog with similar reactivity but lacking the additional substituents.
N-Benzylaziridine: Another analog with a benzyl group but different substituents.
N-Phenylethylaziridine: Contains the phenylethyl group but differs in other substituents.
Uniqueness
1-Benzyl-N-(but-3-en-1-yl)-N-(2-phenylethyl)aziridine-2-carboxamide is unique due to its specific combination of substituents, which can impart distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
912338-21-7 |
|---|---|
Molekularformel |
C22H26N2O |
Molekulargewicht |
334.5 g/mol |
IUPAC-Name |
1-benzyl-N-but-3-enyl-N-(2-phenylethyl)aziridine-2-carboxamide |
InChI |
InChI=1S/C22H26N2O/c1-2-3-15-23(16-14-19-10-6-4-7-11-19)22(25)21-18-24(21)17-20-12-8-5-9-13-20/h2,4-13,21H,1,3,14-18H2 |
InChI-Schlüssel |
QESJWXVRJJMRAU-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCN(CCC1=CC=CC=C1)C(=O)C2CN2CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[3-(3-Methoxypropyl)phenyl]methyl}cyclopropanamine](/img/structure/B14189623.png)
![3-[2-(Triethoxysilyl)propyl]pentane-2,4-dione](/img/structure/B14189630.png)
![3,4,5-Tris{[(furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol](/img/structure/B14189637.png)
![1,2-Dichloro-4-ethenyl-5-[(propan-2-yl)oxy]benzene](/img/structure/B14189643.png)
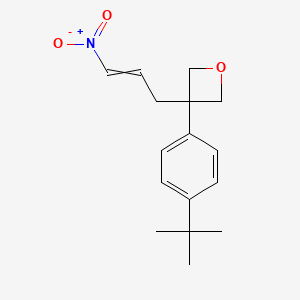
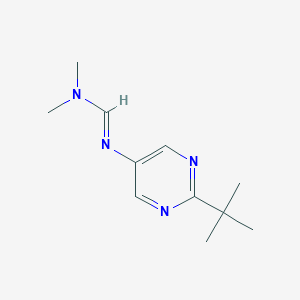
![4-{[Methyl(pyridin-2-yl)amino]methyl}benzoic acid](/img/structure/B14189659.png)
![5-[1-(4-Hydroxy-3-methoxyphenyl)ethyl]-2-methoxy-4-methylphenol](/img/structure/B14189665.png)


